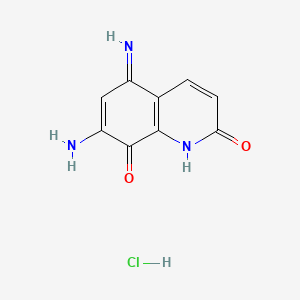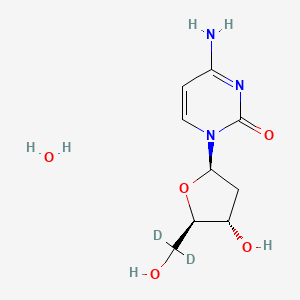![molecular formula C18H13I3N2O7 B583259 3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthalic Acid CAS No. 1796931-77-5](/img/structure/B583259.png)
3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthalic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthalic Acid is a complex organic compound primarily used as an intermediate in the preparation of radiocontrast agents. This compound is characterized by its high molecular weight and the presence of multiple iodine atoms, which contribute to its radiopaque properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthalic Acid typically involves multiple steps. One common method includes the reaction of 2,4,6-triiodoisophthalic acid with benzyloxycarbonyl-protected amino acids under specific conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize impurities. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthalic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to remove the iodine atoms or modify the functional groups.
Substitution: The iodine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction performed. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce derivatives with different functional groups .
科学的研究の応用
3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthalic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of radiocontrast agents.
Biology: The compound’s radiopaque properties make it useful in imaging studies, allowing researchers to visualize biological structures and processes.
Medicine: As an intermediate in the production of radiocontrast agents, it plays a crucial role in medical imaging techniques such as X-rays and CT scans.
Industry: The compound is used in the manufacture of various industrial products that require radiopaque properties.
作用機序
The mechanism of action of 3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthalic Acid is primarily related to its radiopaque properties. The iodine atoms in the compound absorb X-rays, making it visible in imaging studies. This allows for the detailed visualization of internal structures in medical imaging. The compound interacts with biological tissues without undergoing significant metabolic changes, ensuring its effectiveness as a contrast agent.
類似化合物との比較
Similar Compounds
Iodixanol: Another radiocontrast agent with similar radiopaque properties.
Iohexol: A widely used contrast agent in medical imaging.
Iopamidol: Known for its use in various imaging techniques.
Uniqueness
3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthalic Acid is unique due to its specific structure, which allows for high radiopacity and stability. Its multiple iodine atoms provide excellent contrast in imaging studies, making it a valuable compound in the development of radiocontrast agents.
特性
IUPAC Name |
2,4,6-triiodo-5-[[2-(phenylmethoxycarbonylamino)acetyl]amino]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13I3N2O7/c19-12-10(16(25)26)13(20)15(14(21)11(12)17(27)28)23-9(24)6-22-18(29)30-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,22,29)(H,23,24)(H,25,26)(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESMYSOGZLBACM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)O)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13I3N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
750.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Benzyl 6-[1,3-dibenzyl-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-oxoimidazolidin-4-yl]-6-triethylsilyloxyhexanoate](/img/structure/B583176.png)
![1,3-Dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(1-hydroxy-6-phenylmethoxyhexyl)imidazolidin-2-one](/img/structure/B583178.png)
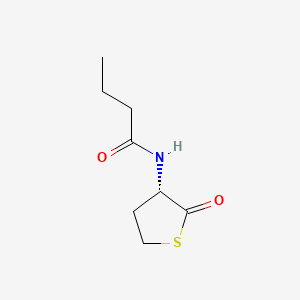

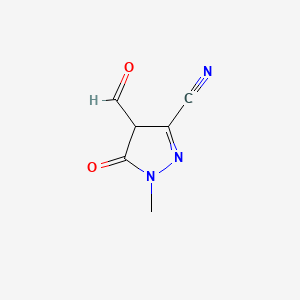
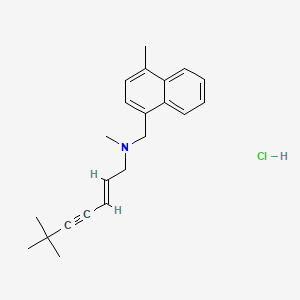
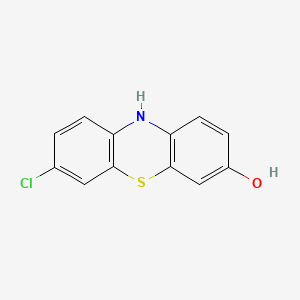
![6-(4-Methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B583188.png)
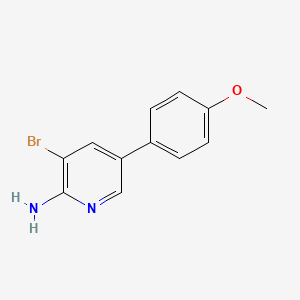
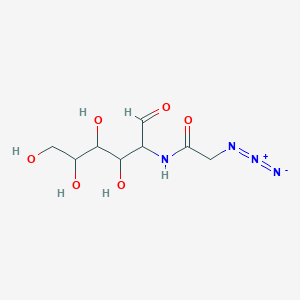
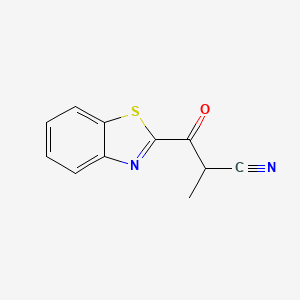
![(E,E,E)-[(12-Bromo-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy]methyl]benzene](/img/structure/B583193.png)
